molecular formula C11H12N2O2 B14600636 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-70-1

2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-

Cat. No.: B14600636
CAS No.: 58539-70-1
M. Wt: 204.22 g/mol
InChI Key: HVFZHJWCQUGIQQ-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is a chemical compound with a unique structure that includes a pyrrolidinedione ring and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with 2-methyl-3-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinyl ring to a piperidinyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridinyl ring.

    Reduction: Piperidinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: Known for its use in anticonvulsant medications.

    2,5-Pyrrolidinedione, 3-ethyl-1,3-dimethyl-: Used in the treatment of epilepsy.

    2,5-Pyrrolidinedione, 1-methyl-3-phenyl-: Studied for its potential in treating neurological disorders.

Uniqueness

2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinedione ring and a pyridinylmethyl group makes it a versatile compound for various applications.

Properties

CAS No.

58539-70-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-8-9(3-2-6-12-8)7-13-10(14)4-5-11(13)15/h2-3,6H,4-5,7H2,1H3

InChI Key

HVFZHJWCQUGIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C(=O)CCC2=O

Origin of Product

United States

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